Lcaha

Descripción general

Descripción

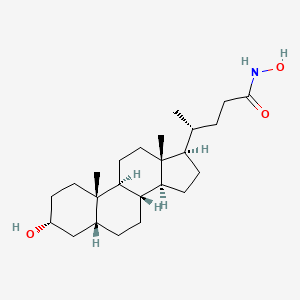

El hidroxiamida de ácido litocólico (LCAHA) es un derivado del ácido litocólico, conocido por su papel como inhibidor de la deubiquitinasa USP2a. Este compuesto ha llamado la atención debido a su capacidad para desestabilizar la ciclina D1 e inducir el arresto del ciclo celular G0/G1, lo que lo convierte en un posible candidato para el tratamiento del cáncer .

Mecanismo De Acción

El hidroxiamida de ácido litocólico ejerce sus efectos inhibiendo la deubiquitinasa USP2a. Esta inhibición conduce a la desestabilización de la ciclina D1, un regulador crucial de la progresión del ciclo celular. El compuesto induce el arresto del ciclo celular G0/G1, lo que previene la proliferación de células dependientes de la ciclina D1. Este mecanismo es independiente del estado de p53 de las células, lo que lo convierte en un candidato versátil para el tratamiento del cáncer .

Análisis Bioquímico

Biochemical Properties

Lithocholic acid hydroxyamide (LCAHA) plays a significant role in biochemical reactions by inhibiting deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression. This compound interacts with USP2a, leading to defects in cell-cycle progression and inhibiting the growth of cyclin D1-expressing cells .

Cellular Effects

Lithocholic acid hydroxyamide (this compound) exerts profound effects on various types of cells and cellular processes. It induces G0/G1 cell cycle arrest by inhibiting deubiquitinase USP2a, leading to the destabilization of cyclin D1. This results in the inhibition of growth in cyclin D1-dependent cells, regardless of their p53 status . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of lithocholic acid hydroxyamide (this compound) involves its binding interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression. This inhibition is independent of the Akt/GSK3β pathway and does not alter the expression of p27 . The growth-inhibitory activity of this compound is independent of the p53 status, making it a promising candidate for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithocholic acid hydroxyamide (this compound) change over time. This compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations

Dosage Effects in Animal Models

The effects of lithocholic acid hydroxyamide (this compound) vary with different dosages in animal models. At submicromolar concentrations, this compound inhibits the growth of cyclin D1-expressing cells . The threshold effects and potential toxic or adverse effects at higher doses are still being studied. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

Lithocholic acid hydroxyamide (this compound) is involved in metabolic pathways that include interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression

Transport and Distribution

The transport and distribution of lithocholic acid hydroxyamide (this compound) within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its activity and function . Understanding the transport and distribution of this compound is essential for its potential therapeutic applications.

Subcellular Localization

Lithocholic acid hydroxyamide (this compound) is localized within specific subcellular compartments, where it exerts its effects on cellular function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being studied . Understanding the subcellular localization of this compound is crucial for elucidating its activity and function.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de hidroxiamida de ácido litocólico implica la modificación del ácido litocólico.

Métodos de producción industrial

La producción industrial de hidroxiamida de ácido litocólico generalmente se lleva a cabo en laboratorios especializados con capacidades avanzadas de síntesis. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidroxiamida de ácido litocólico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar el grupo hidroxiamida, lo que podría alterar la actividad del compuesto.

Reducción: Las reacciones de reducción pueden afectar los grupos funcionales unidos a la columna vertebral del ácido litocólico.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas y niveles de pH para garantizar los resultados de reacción deseados .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados del hidroxiamida de ácido litocólico, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados .

Aplicaciones Científicas De Investigación

El hidroxiamida de ácido litocólico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la inhibición de la deubiquitinasa y sus efectos sobre la estabilidad de las proteínas.

Biología: Investigado por su papel en la regulación del ciclo celular y su potencial para inducir el arresto del ciclo celular en células cancerosas.

Medicina: Explorado como un posible agente terapéutico para los cánceres que sobreexpresan la ciclina D1.

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a las deubiquitinasas .

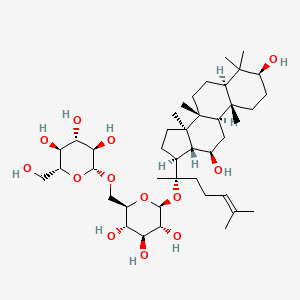

Comparación Con Compuestos Similares

El hidroxiamida de ácido litocólico es único entre los derivados del ácido litocólico debido a su potente inhibición de USP2a y su capacidad para inducir el arresto del ciclo celular. Los compuestos similares incluyen:

Ácido litocólico: El compuesto madre, que tiene diferentes actividades biológicas.

Éster etílico de ácido litocólico: Otro derivado con propiedades distintas.

NSC 632839: Un inhibidor conocido de USP2a, pero con diferente potencia y especificidad en comparación con el hidroxiamida de ácido litocólico .

El hidroxiamida de ácido litocólico destaca por su inhibición específica de USP2a y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer.

Propiedades

IUPAC Name |

(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAGWREMCSWMF-HVATVPOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

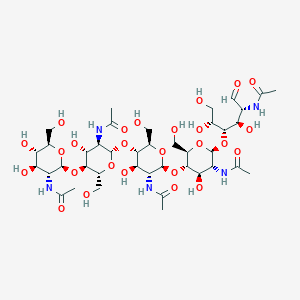

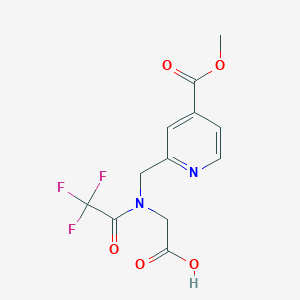

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.